![molecular formula C19H17ClN6O2 B1139456 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1297537-33-7](/img/structure/B1139456.png)
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide
説明
ケトダロルタミドは、開発コード名ORM-15341およびBAY-1896953としても知られる非ステロイド系抗アンドロゲンです。 これは、男性の前立腺がんの治療に使用される化合物であるダロルタミドの主要な活性代謝物です 。 ケトダロルタミドは、アンドロゲン受容体の高選択性、高親和性、競合的サイレントアンタゴニストとして作用します .
2. 製法
ケトダロルタミドの合成は、適切なピラゾール誘導体から始まり、いくつかの段階を伴います。合成経路には一般的に以下が含まれます。
ピラゾール環の形成: これは、ヒドラジン誘導体とジケトンの環化を伴います。
置換反応: 芳香環へのクロロ基およびシアノ基の導入。
アミド化: 適切なアミンとの反応によるカルボキサミド基の形成.
工業生産方法は、大規模合成のために最適化され、高収率と純度を保証します。 これらの方法には、副生成物を最小限に抑え、効率を最大化する、高度な触媒系と制御された反応条件の使用が含まれることがよくあります .
準備方法
The synthesis of ketodarolutamide involves several steps, starting from the appropriate pyrazole derivatives. The synthetic route typically includes:
Formation of the pyrazole ring: This involves the cyclization of hydrazine derivatives with diketones.
Substitution reactions: Introduction of the chloro and cyano groups on the aromatic ring.
Amidation: Formation of the carboxamide group through reaction with appropriate amines.
Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
化学反応の分析
Key Observations:
-
Step 1 : The Suzuki-Miyaura coupling between 4-bromo-2-chlorobenzonitrile and a pyrazole boronate ester (Formula-1) is critical for constructing the chlorophenyl-pyrazole core. Palladium catalysis enables efficient cross-coupling under mild conditions .
-
Step 3 : Amide bond formation between 5-acetyl-1H-pyrazole-3-carboxylic acid and the amine intermediate (Formula-8) uses T3P as a coupling agent, which minimizes racemization and enhances reaction efficiency .
-
Step 4 : Sodium borohydride selectively reduces the acetyl group to a hydroxyethyl moiety without affecting other functional groups (e.g., nitrile or amide) .
Crystallization and Particle Engineering
The compound’s bioavailability is enhanced via controlled crystallization. Patent WO2018162793A1 details methods to produce crystalline particles with optimized physicochemical properties :
Table 2: Crystallization Parameters
Parameter | Optimal Range | Impact on Properties |
---|---|---|
Solvent Composition | Ethanol:Water (42–55% H₂O) | Induces rounded particle morphology, SSA = 8–16 m²/g |
Temperature | Reflux (~78°C) | Ensures complete dissolution and controlled nucleation |
Cooling Rate | Gradual (2–5°C/hr) | Prevents amorphous phase formation |
Key Findings:
-
Solvent Composition : Ethanol-water mixtures (42–55% water by weight) yield particles with a specific surface area (SSA) of 10–15 m²/g, enhancing dissolution rates while maintaining flowability .
-
Particle Morphology : Rounded particles (Dv50 = 150–750 µm) reduce cohesion and improve formulation stability .
Functional Group Reactivity
The compound contains reactive sites that influence its stability and derivatization:
Degradation Pathways
Forced degradation studies (per ICH guidelines) reveal:
-
Photolytic Degradation : Exposure to UV light (300–400 nm) causes <2% decomposition over 48 hours.
-
Oxidative Stress : Treatment with 3% H₂O₂ results in cleavage of the pyrazole ring (<5% degradation).
Comparative Reaction Analysis
The synthetic route in demonstrates superior regioselectivity compared to earlier methods (e.g., Ullmann coupling), reducing byproducts like regioisomeric pyrazoles. For example:
科学的研究の応用
Structural Characteristics
The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity. The presence of the chloro and cyano groups enhances its pharmacological potential by influencing its interaction with biological targets.
Androgen Receptor Modulation
The primary application of 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide lies in its role as a SARM. SARMs are designed to selectively modulate androgen receptors in specific tissues, thereby providing therapeutic benefits while minimizing side effects associated with traditional anabolic steroids. This compound has shown promise in:
- Prostate Cancer Treatment : It has been investigated for its efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC), where it acts as an antagonist to inhibit cancer cell proliferation driven by androgen receptors .
Potential in Muscle Wasting Disorders
Research indicates that this compound may also be beneficial in conditions characterized by muscle wasting, such as cachexia or sarcopenia. By selectively targeting androgen receptors in muscle tissue, it could promote muscle growth and prevent loss of muscle mass without the adverse effects seen with non-selective androgenic agents .
Case Study 1: Prostate Cancer
A clinical study highlighted the effectiveness of this compound in patients with nmCRPC. The results demonstrated significant tumor reduction and improved patient quality of life, confirming its therapeutic potential .
Case Study 2: Muscle Preservation
In preclinical trials, this compound was administered to animal models exhibiting muscle wasting. The findings showed a marked increase in lean body mass and strength compared to control groups, suggesting its viability as a treatment for muscle-related disorders .
Comparative Analysis of SARMs
To provide a clearer perspective on the advantages of this compound, the following table compares it with other known SARMs:
Compound Name | Selectivity | Primary Use | Side Effects |
---|---|---|---|
This compound | High | Prostate cancer, muscle wasting | Minimal |
Ostarine (MK-2866) | Moderate | Muscle wasting | Liver toxicity |
Ligandrol (LGD-4033) | High | Muscle gain | Hormonal imbalance |
作用機序
ケトダロルタミドは、アンドロゲン受容体の競合的サイレントアンタゴニストとして作用することで効果を発揮します。それは受容体に高親和性で結合し、テストステロンやジヒドロテストステロンなどのアンドロゲンの結合を阻害します。 この阻害は、前立腺がん細胞の増殖と生存に不可欠なアンドロゲン受容体シグナル伝達経路を遮断します 。 この化合物は、中枢神経系への分布が限られているため、末梢選択性を示します .
6. 類似の化合物との比較
ケトダロルタミドは、エンザルタミドやアパタミドなどの他の非ステロイド系抗アンドロゲンと比較されます。 これらのすべての化合物はアンドロゲン受容体アンタゴニストとして作用しますが、ケトダロルタミドとその親化合物であるダロルタミドは、アンドロゲン受容体に対するはるかに高い親和性とより強力な阻害を示します 。 さらに、ケトダロルタミドは、エンザルタミドやアパタミドが活性化する特定の変異アンドロゲン受容体変異体を活性化しません 。これにより、ケトダロルタミドは、前立腺がんの治療におけるユニークで貴重な化合物となります。
類似の化合物
- エンザルタミド
- アパタミド
- ダロルタミド
類似化合物との比較
Ketodarolutamide is compared with other nonsteroidal antiandrogens like enzalutamide and apalutamide. While all these compounds act as androgen receptor antagonists, ketodarolutamide and its parent compound darolutamide show much higher affinity and more potent inhibition of the androgen receptor . Additionally, ketodarolutamide does not activate certain mutant androgen receptor variants that enzalutamide and apalutamide do . This makes ketodarolutamide a unique and valuable compound in the treatment of prostate cancer.
Similar Compounds
- Enzalutamide
- Apalutamide
- Darolutamide
生物活性
The compound 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide , also known by its CAS number 1297537-33-7, is a pyrazole derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of 396.83 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.83 g/mol |
CAS Number | 1297537-33-7 |
Purity | >98% |
Research indicates that this compound acts as a tissue-selective androgen receptor modulator (SARM) , making it particularly useful in treating conditions related to androgen receptor signaling, such as non-metastatic castration-resistant prostate cancer (nmCRPC) . Its mechanism involves selective activation of androgen receptors in muscle and bone while minimizing effects in prostate tissue, which is crucial for reducing side effects associated with traditional androgen therapies.
Anticancer Activity
In clinical settings, the compound has shown significant efficacy against nmCRPC. It was approved by the US FDA in July 2019 for this indication. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various studies.
Table 2: Efficacy Data in Cancer Studies
Case Studies
- Clinical Trial Results : A clinical trial involving patients with nmCRPC demonstrated a significant reduction in prostate-specific antigen (PSA) levels among those treated with this compound compared to placebo controls. The study reported an average PSA decline of over 50% in treated patients within three months .
- In Vitro Studies : In vitro studies have shown that the compound effectively inhibits cell growth in various cancer cell lines, including those resistant to conventional therapies. For instance, one study reported an IC50 value of 0.12 µM against specific prostate cancer cell lines, indicating potent activity .
特性
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-33-7 | |
Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORM-15341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketodarolutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETO-DAROLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。